molecular formula C20H18N4O2 B10985300 2-[4-(acetylamino)-1H-indol-1-yl]-N-(1H-indol-6-yl)acetamide

2-[4-(acetylamino)-1H-indol-1-yl]-N-(1H-indol-6-yl)acetamide

Cat. No.: B10985300
M. Wt: 346.4 g/mol
InChI Key: OJPDUWCVFOADKB-UHFFFAOYSA-N
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Description

2-[4-(acetylamino)-1H-indol-1-yl]-N-(1H-indol-6-yl)acetamide is a complex organic compound that belongs to the indole derivative family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(acetylamino)-1H-indol-1-yl]-N-(1H-indol-6-yl)acetamide typically involves the reaction of indole derivatives with acetylating agents. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the coupling of indole derivatives with acetic anhydride . The reaction is usually carried out in an organic solvent such as dichloromethane under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(acetylamino)-1H-indol-1-yl]-N-(1H-indol-6-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while reduction may produce indole-2-ethylamine derivatives .

Scientific Research Applications

2-[4-(acetylamino)-1H-indol-1-yl]-N-(1H-indol-6-yl)acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(acetylamino)-1H-indol-1-yl]-N-(1H-indol-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The indole nucleus allows the compound to bind with high affinity to various receptors, including serotonin and dopamine receptors . This binding can modulate the activity of these receptors, leading to various biological effects such as anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(acetylamino)-1H-indol-1-yl]-N-(1H-indol-6-yl)acetamide is unique due to its dual indole structure, which enhances its binding affinity and specificity for certain receptors. This dual structure also contributes to its diverse biological activities and potential therapeutic applications .

Properties

Molecular Formula

C20H18N4O2

Molecular Weight

346.4 g/mol

IUPAC Name

2-(4-acetamidoindol-1-yl)-N-(1H-indol-6-yl)acetamide

InChI

InChI=1S/C20H18N4O2/c1-13(25)22-17-3-2-4-19-16(17)8-10-24(19)12-20(26)23-15-6-5-14-7-9-21-18(14)11-15/h2-11,21H,12H2,1H3,(H,22,25)(H,23,26)

InChI Key

OJPDUWCVFOADKB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NC3=CC4=C(C=C3)C=CN4

Origin of Product

United States

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